7-Chloroisoquinolin-5-ol
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Overview
Description
7-Chloroisoquinolin-5-ol is an organic compound with the molecular formula C₉H₆ClNO. It is a derivative of isoquinoline, characterized by the presence of a chlorine atom at the 7th position and a hydroxyl group at the 5th position on the isoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloroisoquinolin-5-ol can be achieved through several methods. One common approach involves the chlorination of isoquinolin-5-ol using reagents such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, resulting in the substitution of a hydrogen atom with a chlorine atom at the 7th position .
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 7-Chloroisoquinolin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 5th position can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form 7-chloroisoquinolin-5-amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Nucleophiles such as amines or alkyl halides are used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: 7-Chloroisoquinolin-5-amine.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
7-Chloroisoquinolin-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antiparasitic properties.
Mechanism of Action
The mechanism of action of 7-Chloroisoquinolin-5-ol involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Antiparasitic Activity: It inhibits the detoxification process in parasites by complexing with ferriprotoporphyrin IX, preventing its conversion to beta-hematin.
Cancer Therapy: The compound induces apoptosis in cancer cells by inhibiting specific protein kinases and disrupting cellular signaling pathways.
Alzheimer’s Disease: It binds to copper ions and dissolves beta-amyloid plaques, reducing neurotoxicity and improving cognitive function.
Comparison with Similar Compounds
7-Chloroisoquinolin-1-ol: An analog with a chlorine atom at the 7th position and a hydroxyl group at the 1st position.
Clioquinol: A related compound used as an antimicrobial and antiparasitic agent.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Uniqueness: 7-Chloroisoquinolin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
7-chloroisoquinolin-5-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-7-3-6-5-11-2-1-8(6)9(12)4-7/h1-5,12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTJEOBZXLOKQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CC(=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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